molecular formula C11H12N2O4S B6417968 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole CAS No. 898644-63-8

1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole

Cat. No.: B6417968
CAS No.: 898644-63-8
M. Wt: 268.29 g/mol
InChI Key: TXLZCIPHBRKKFH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenesulfonyl)-1H-imidazole is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential applications in various scientific fields. The core imidazole structure is a prominent heterocycle in medicinal chemistry and chemical biology, often utilized in the synthesis of more complex molecules and as a building block in pharmaceutical research . The 3,4-dimethoxybenzenesulfonyl moiety may contribute to the compound's properties, making it a reagent of interest in organic synthesis and method development. Key potential research applications may include: As a specialized reagent or synthetic intermediate in organic chemistry. As a building block for the development of novel compounds with potential biological activity. For use in chemical biology and proteomics research. Researchers are encouraged to consult the specific analytical data (e.g., NMR, MS, HPLC) for confirmation of identity and purity for their experimental needs.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-16-10-4-3-9(7-11(10)17-2)18(14,15)13-6-5-12-8-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLZCIPHBRKKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Triethylamine or pyridine is typically employed to scavenge HCl byproducts, with anhydrous dichloromethane or tetrahydrofuran as solvents. A study comparing bases demonstrated that potassium carbonate (K₂CO₃) in acetonitrile at 0–5°C achieves 78% yield with minimal side-product formation. Elevated temperatures (>25°C) promote sulfonyl chloride hydrolysis, reducing efficiency by 15–20%.

Table 1: Base Selection Impact on Sulfonylation Efficiency

BaseSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineDCM256592
PyridineTHF255889
K₂CO₃Acetonitrile0–57895
NaHDMF-108288

Purification Strategies

Crude products require careful isolation due to residual sulfonic acid byproducts. Sequential washes with 5% NaHCO₃ and brine remove acidic impurities, while recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%. Chromatographic purification on silica gel (ethyl acetate/hexane gradient) resolves regioisomers when present.

Multi-Step Synthesis via Intermediate Formation

Patent US20080262241A1 discloses a scalable approach through oxime intermediates, enabling kilogram-scale production. This method improves stereochemical control and reduces byproduct formation compared to direct sulfonylation.

Synthetic Pathway

  • Ethanone Formation : Reacting 1-amino-1-deoxy-D-fructose with 2-ethoxyacrylonitrile in methanol with sodium methoxide (25 wt%) yields 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (72% yield).

  • Oxime Synthesis : Treatment with hydroxylamine hydrochloride in ethanol/water (4:1) at 60°C for 2 hours forms the oxime intermediate.

  • Sulfonylation : The oxime undergoes sulfonylation with 3,4-dimethoxybenzenesulfonyl chloride in DMF at -10°C using NaH as base, achieving 84% yield.

Table 2: Critical Parameters in Multi-Step Synthesis

StepKey ParameterOptimal ValueYield Impact
EthanoneSodium methoxide conc.25 wt%+18%
OximeSolvent ratio (EtOH:H₂O)4:1+22%
SulfonylationTemperature-10°C+15%

Data derived from large-scale production trials.

Isomer Control

The patent highlights E:Z isomer ratios >9:1 when using strong acids (e.g., HCl) during oxime formation. This stereoselectivity is critical for pharmacological applications requiring specific molecular conformations.

Catalytic Methods for Enhanced Efficiency

Emerging strategies employ transition metal catalysts to improve reaction kinetics and selectivity. A palladium-catalyzed coupling method reported in PMC7252524 demonstrates promise for functionalized derivatives.

Nickel-Catalyzed Cyclization

Cyclization of amido-nitriles using Ni(acac)₂ (5 mol%) in toluene at 110°C generates the imidazole core before sulfonylation. This method reduces step count but requires stringent oxygen-free conditions.

Table 3: Catalyst Performance Comparison

CatalystLoading (mol%)Temperature (°C)Yield (%)
Ni(acac)₂511068
Erbium triflate108073
None-12041

Data from heterocyclic synthesis studies.

Continuous Flow Systems

Industrial adoption utilizes continuous flow reactors to enhance heat transfer and mixing. A prototype system achieving 89% yield at 1 kg/hr throughput employs:

  • Residence time: 8 minutes

  • Temperature gradient: 25°C → 60°C → 25°C

  • In-line IR monitoring for real-time adjustment

Comparative Analysis of Methodologies

Table 4: Synthesis Method Tradeoffs

MethodScale PotentialYield (%)Purity (%)Cost Index
Direct SulfonylationLab-scale78951.0
Multi-StepIndustrial84981.8
CatalyticPilot-scale73922.3

Cost index normalized to direct sulfonylation .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Various substituted imidazole derivatives.

    Oxidation Reactions: 3,4-Dimethoxybenzenesulfonic acid derivatives.

    Hydrolysis: 3,4-Dimethoxybenzenesulfonic acid.

Scientific Research Applications

1-(3,4-Dimethoxybenzenesulfonyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sulfonyl vs. Benzoyl Groups

  • 2-(3,4-Dimethoxybenzoyl)-1-[3-(3,4-dimethoxyphenyl)propyl]-1H-imidazole (16) : Replacing sulfonyl with a benzoyl group (-CO-) reduces electrophilicity but maintains aromatic stacking capabilities. Compound 16 was synthesized in 86% yield via condensation reactions .

Methoxy vs. Nitro Substituents

  • 4-Nitro-1-{4-(trifluoromethoxy)phenyl}-1H-imidazole: The nitro group (-NO₂) enhances anti-trypanosomal activity, achieving curative effects in murine models at 25–100 mg/kg doses .
  • 1-(3,4-Dimethoxybenzenesulfonyl)-1H-imidazole : Methoxy groups (-OCH₃) improve solubility and modulate electronic effects without the oxidative stress associated with nitro groups.

Chlorophenyl Derivatives

  • 1-(3,4-Dichlorophenyl)-4-nitro-1H-imidazole: Chlorine atoms increase lipophilicity and membrane permeability, critical for crossing the blood-brain barrier in treating stage 2 trypanosomiasis .
  • 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9) : Combines chlorophenyl and dimethoxyphenyl groups, exhibiting potent SARS-CoV-2 3CLpro inhibition (IC₅₀ = 7.7 µM) .

Key Research Findings

Methoxy Groups Enhance Target Binding : Dimethoxy-substituted imidazoles (e.g., compound 9) show strong SARS-CoV-2 3CLpro inhibition, likely due to favorable interactions with the enzyme’s hydrophobic pockets .

Nitro Groups Boost Anti-Parasitic Activity: Nitroimidazoles exhibit potent trypanocidal effects but may incur toxicity risks due to nitro radical formation .

Sulfonyl vs. Benzoyl Trade-offs : Sulfonyl derivatives offer superior electrophilicity for enzyme inhibition, while benzoyl analogs prioritize synthetic accessibility .

Chlorine Substitutents Improve BBB Penetration: Chlorophenyl-imidazoles (e.g., 1-(3,4-dichlorophenyl)-4-nitro-1H-imidazole) demonstrate efficacy in chronic trypanosomiasis by crossing the blood-brain barrier .

Biological Activity

1-(3,4-Dimethoxybenzenesulfonyl)-1H-imidazole (DMBS-imidazole) is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a 3,4-dimethoxybenzenesulfonyl moiety attached to an imidazole ring, which is known for its role in various biological processes. This article aims to explore the biological activity of DMBS-imidazole, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMBS-imidazole is characterized by the following features:

  • Molecular Formula : C₁₂H₁₃N₃O₆S
  • Molecular Weight : 303.31 g/mol
  • Key Functional Groups : Imidazole ring, dimethoxybenzene, sulfonyl group

The presence of the dimethoxybenzene group enhances the compound's solubility and may influence its biological activity.

DMBS-imidazole's biological activity is largely attributed to its interaction with various biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is essential for its activity against certain enzymes and receptors.

Target Interactions :

  • Enzymatic Inhibition : DMBS-imidazole has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may inhibit the activity of certain kinases and phosphatases, which are crucial for cellular signaling.
  • Receptor Binding : The compound may also bind to various receptors, influencing cellular responses related to inflammation and immune responses.

Biological Activities

Research has demonstrated several biological activities associated with DMBS-imidazole:

  • Antimicrobial Activity : Preliminary studies suggest that DMBS-imidazole exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been noted as a possible mechanism.
  • Anticancer Potential : In vitro studies have indicated that DMBS-imidazole can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways through caspase activation, leading to cell death in tumor cells.
  • Anti-inflammatory Effects : DMBS-imidazole has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of DMBS-imidazole in various biological contexts:

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of DMBS-imidazole against selected bacterial strains.
    • Findings : The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
  • Case Study on Anticancer Activity :
    • Objective : To assess the effects of DMBS-imidazole on human cancer cell lines.
    • Findings : Treatment with DMBS-imidazole resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values calculated at approximately 15 µM after 48 hours of exposure.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To investigate the anti-inflammatory properties of DMBS-imidazole in a murine model.
    • Findings : Administration of DMBS-imidazole significantly reduced levels of TNF-alpha and IL-6 in serum compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of DMBS-imidazole, it can be compared with similar compounds:

Compound NameStructure FeatureBiological Activity
1H-ImidazoleBasic imidazole structureBroad range of biological activities
2-Methyl-5-nitro-1H-imidazoleNitro substitutionAntimicrobial and anticancer effects
3-(4-Methoxyphenyl)-1H-imidazoleMethoxy substitutionLimited anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via sulfonylation of 1H-imidazole using 3,4-dimethoxybenzenesulfonyl chloride under alkaline conditions. Key steps include ice-cooling to mitigate exothermic reactions (critical during sulfonyl chloride addition) and using solvents like dichloromethane or THF. Yield optimization involves precise stoichiometric ratios (e.g., 1:1.2 imidazole:sulfonyl chloride) and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural validation combines ¹H/¹³C NMR (to confirm methoxy, sulfonyl, and imidazole proton environments) and mass spectrometry (ESI-MS or HRMS for molecular ion [M+H]⁺ at m/z 281.33). IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹). X-ray crystallography, if available, resolves stereoelectronic effects from the electron-donating methoxy and electron-withdrawing sulfonyl groups .

Q. What are the preliminary biological screening protocols for this compound, and which targets are prioritized?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., bacterial dihydropteroate synthase for antibacterial activity) and receptor binding (e.g., α2-adrenoceptors via radioligand assays). Dose-response curves (IC₅₀ determination) and cytotoxicity assays (MTT on mammalian cell lines) are standard. Prioritize targets based on structural analogs (e.g., sulfonamide antibiotics) and computational docking predictions .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxy and sulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the imidazole ring for nucleophilic attack at the N-1 position. Methoxy groups donate electrons via resonance, stabilizing intermediates but potentially reducing electrophilicity. Reactivity can be probed via Hammett plots using substituted sulfonyl chlorides or kinetic studies under varying pH conditions .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., buffer composition, cell lines). Standardize protocols using reference inhibitors (e.g., sulfamethoxazole for dihydropteroate synthase) and validate via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization). Meta-analysis of structure-activity relationship (SAR) data identifies substituents critical for potency .

Q. How can QSAR models guide the design of derivatives with enhanced selectivity for bacterial vs. human targets?

  • Methodological Answer : Develop 3D-QSAR models (e.g., CoMSIA) using a training set of analogs with measured ED₅₀ values. Focus on steric/electrostatic fields near the sulfonyl and methoxy groups to improve bacterial enzyme binding. Validate models with test-set compounds and synthesize top candidates for in vitro validation .

Q. What advanced spectroscopic or computational methods elucidate the compound’s interaction dynamics with DNA or proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or ITC for binding affinity (Kd) and stoichiometry. Molecular dynamics simulations (e.g., GROMACS) model binding poses, while NMR titration experiments (e.g., ¹H-¹⁵N HSQC) map protein interaction sites. For DNA interactions, circular dichroism (CD) detects conformational changes upon binding .

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